molecular formula C23H19FN4OS2 B11274547 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B11274547
M. Wt: 450.6 g/mol
InChI Key: DIPAOYSRPRIUEC-UHFFFAOYSA-N
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Description

4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, followed by the introduction of the 4-ethylbenzyl and 3-fluorobenzylthio groups. Common reagents used in these reactions include various halogenated compounds, thiols, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, thiols, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one: The core structure without the 4-ethylbenzyl and 3-fluorobenzylthio groups.

    4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one: Similar compound with only the 4-ethylbenzyl group.

    1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one: Similar compound with only the 3-fluorobenzylthio group.

Uniqueness

The uniqueness of 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19FN4OS2

Molecular Weight

450.6 g/mol

IUPAC Name

8-[(4-ethylphenyl)methyl]-12-[(3-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C23H19FN4OS2/c1-2-15-6-8-16(9-7-15)13-27-21(29)20-19(10-11-30-20)28-22(27)25-26-23(28)31-14-17-4-3-5-18(24)12-17/h3-12H,2,13-14H2,1H3

InChI Key

DIPAOYSRPRIUEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)F

Origin of Product

United States

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